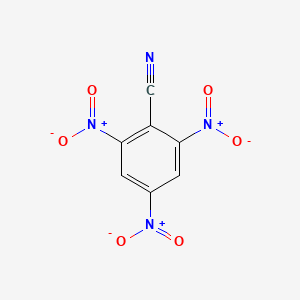

2,4,6-Trinitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2N4O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQUNNGYNBKOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406724 | |

| Record name | 2,4,6-trinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-25-1 | |

| Record name | 2,4,6-trinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Trinitrobenzonitrile

Established and Contemporary Synthesis Pathways

The transformation of readily available starting materials like TNT into more complex molecules such as 2,4,6-trinitrobenzonitrile is a key area of study in organic synthesis. icm.edu.pl

2,4,6-Trinitrotoluene (B92697) (TNT) serves as a primary precursor for the synthesis of this compound due to its structural similarity and commercial availability. icm.edu.plwikipedia.org The reactivity of the methyl group on the TNT molecule allows for various chemical transformations to introduce the desired nitrile functionality. icm.edu.pl

Oxidative processes can be employed to convert the methyl group of TNT into functional groups that can be further transformed into a nitrile. For instance, the oxidation of TNT can yield 2,4,6-trinitrobenzaldehyde (B1619841) or 2,4,6-trinitrobenzoic acid. researchgate.net These intermediates can then be converted to this compound. One method involves the treatment of 2,4,6-trinitrobenzaldehyde with hydroxylamine (B1172632) hydrochloride in formic acid to produce the nitrile. arkat-usa.org The oxidation of TNT itself can be achieved using reagents like an ozone-oxygen mixture. researchgate.net Another approach involves the oxidation of the intermediate 2,4,6-trinitrobenzaldoxime. acs.org

Table 1: Products from the Oxidation of 2,4,6-Trinitrotoluene (TNT) with an Ozone-Oxygen Mixture researchgate.net

| Product | Yield (%) |

|---|---|

| 2,4,6-Trinitrobenzaldehyde | 28 |

| 2,4,6-Trinitrobenzoic Acid | 35 |

| 1,3,5-Trinitrobenzene | - |

Note: Yields are based on specific reaction conditions outlined in the source.

A significant pathway for the synthesis of this compound involves the reaction of 2,4,6-trinitrotoluene with nitrosyl chloride (NOCl). icm.edu.placs.org This reaction typically proceeds in the presence of a base like pyridine. acs.orgresearchgate.net The reaction mechanism is thought to involve the initial formation of α-nitroso-2,4,6-trinitrotoluene, which then rearranges to 2,4,6-trinitrobenzaldoxime. acs.org Subsequent dehydration of the oxime or its nitrite (B80452) ester leads to the formation of the nitrile. acs.org

At lower temperatures, specifically between -10 to -5°C, the reaction of TNT with nitrosyl chloride can yield 2,4,6-trinitrobenzohydroximoyl chloride as a byproduct, from which this compound can be readily separated. acs.org The formation of this compound has been observed alongside other products, such as 4-chloro-5,7-dinitro-2-(2,4,6-trinitrophenyl)quinazoline 1-oxide, depending on the reaction conditions. acs.orgthieme-connect.de However, specific conditions have been identified to favor the formation of the desired trinitrobenzonitrile. researchgate.net

Table 2: Synthesis of this compound via Nitrosyl Chloride icm.edu.plresearchgate.net

| Reactants | Reagents | Temperature (°C) | Product |

|---|

The synthesis of this compound can also be achieved through reactions of 2,4,6-trinitrotoluene with acid chlorides and anhydrides. bibliotekanauki.pl For instance, the treatment of 2,4,6-trinitrobenzoic acid, an oxidation product of TNT, with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the corresponding acid chloride. arkat-usa.org This acid chloride can then be converted to 2,4,6-trinitrobenzamide (B2933938) by reaction with aqueous ammonia. arkat-usa.org While not a direct route to the nitrile, this highlights the utility of acid chlorides in the derivatization of TNT.

Elimination reactions are crucial in the synthesis of this compound, particularly from precursors like (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes. scispace.com The reaction of (E)-2,4,6-trinitrobenzaldehyde O-benzoyloxime with secondary amines, such as diisobutylamine (B89472) (i-Bu₂NH), in acetonitrile (B52724) leads to the formation of this compound in high yield (93%). scispace.com Kinetic studies of these elimination reactions, including those involving (E)-2,4,6-trinitrobenzaldehyde O-aryloximes, have been conducted to elucidate the reaction mechanism, which can vary between E2 and (E1cb)irr depending on the reaction conditions and the substituents on the precursor molecule. researchgate.netscispace.comkoreascience.kr

The stability of the carbanion intermediate plays a significant role, with the 2,4,6-trinitrophenyl group being a powerful stabilizing factor. scispace.com The reaction of (E)-2,4,6-trinitrobenzaldehyde O-aryloximes with tertiary amines in a mixed solvent system of 70 mol% acetonitrile in water has also been investigated, yielding this compound quantitatively. koreascience.kr

Table 3: Yield of this compound from Elimination Reactions scispace.comkoreascience.kr

| Precursor | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| (E)-2,4,6-Trinitrobenzaldehyde O-benzoyloxime | i-Bu₂NH | Acetonitrile | 93 |

Beyond the derivatization of TNT, other synthetic strategies for this compound have been explored. These include the regioselective substitution of a nitro group in this compound itself with thiols, which opens pathways to other complex heterocyclic compounds. rsc.org Electrochemical methods have also been investigated for the synthesis of substituted nitroaromatics, including this compound, in room temperature ionic liquids, presenting a potentially more environmentally friendly approach. psu.edu

Derivatization from 2,4,6-Trinitrotoluene and its Analogues

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound can be achieved through various synthetic routes, and the elucidation of the underlying reaction mechanisms is critical for optimizing reaction conditions and yields. Mechanistic studies have primarily focused on elimination reactions of substituted oximes and the direct conversion from 2,4,6-trinitrotoluene.

Mechanism via Elimination Reactions of Oxime Derivatives

A significant body of research has investigated the formation of this compound through base-promoted elimination reactions of (E)-2,4,6-trinitrobenzaldehyde oxime derivatives. These studies have revealed that the reaction mechanism is highly sensitive to the nature of the leaving group and the reaction conditions.

Kinetic studies on the nitrile-forming eliminations from (E)-2,4,6-trinitrobenzaldehyde O-aryloximes promoted by tertiary amines in 70 mol % aqueous acetonitrile (MeCN(aq)) have been particularly insightful. researchgate.netkoreascience.kr The reactions were found to follow second-order kinetics, being first order with respect to both the substrate and the base. researchgate.netkoreascience.kr For substrates with a good leaving group, such as when the substituent X is NO₂, the reaction proceeds via a concerted E2 mechanism. researchgate.netresearchgate.net This is supported by the measured Brønsted β value of 0.63, which indicates more than half a proton has been transferred in the transition state, and |βlg| values of 0.34-0.46. researchgate.netkoreascience.kr

However, a mechanistic shift is observed when the leaving group becomes poorer. As the leaving group's ability decreases (e.g., for substituents X = H, Cl, and CF₃), the Brønsted β value increases significantly to the range of 0.85-0.89, while the |βlg| value shows little change. researchgate.net This change indicates a shift in the transition state structure towards an E1cb-like character. researchgate.netkoreascience.kr In this E1cb-like transition state, there is extensive cleavage of the Cβ-H bond, leading to significant negative charge development on the β-carbon, with only limited cleavage of the N-O bond to the leaving group. researchgate.netkoreascience.kr

In some cases, particularly with (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes reacting with secondary amines in acetonitrile, an (E1cb)irr mechanism was discovered. koreascience.kr This was attributed to the strong electron-withdrawing nature of the β-aryl group and the poor leaving ability of the benzoate. koreascience.kr

Table 1: Kinetic Parameters for the Elimination Reactions of (E)-2,4,6-(NO₂)₃C₆H₂CH=NOC₆H₄-4-X | Leaving Group Substituent (X) | Brønsted β | |βlg| | Proposed Mechanism | | :--- | :--- | :--- | :--- | | NO₂ | 0.63 | 0.34 - 0.46 | E2 researchgate.netkoreascience.krresearchgate.net | | H | 0.85 - 0.89 | Little Change | E1cb-like researchgate.net | | Cl | 0.85 - 0.89 | Little Change | E1cb-like researchgate.net | | CF₃ | 0.85 - 0.89 | Little Change | E1cb-like researchgate.net |

Mechanism from 2,4,6-Trinitrotoluene (TNT)

Another documented pathway involves the reaction of 2,4,6-trinitrotoluene (TNT) with nitrosyl chloride. acs.orgicm.edu.pl Mechanistic proposals for this transformation suggest a complex reaction sequence. In an attempt to prepare this compound via this method, researchers observed the unexpected formation of a by-product, 4-chloro-5,7-dinitro-2-(2,4,6-trinitrophenyl)quinazoline 1-oxide. acs.org However, reaction conditions were subsequently optimized to favor the formation of the desired trinitrobenzonitrile, free from the quinazoline (B50416) impurity. acs.org Mechanisms to account for the formation of both the nitrile and the quinazoline by-product have been proposed. acs.org

Additionally, this compound has been identified as one of the photo-decomposition products when aqueous solutions of TNT are irradiated, a process relevant to the study of "pink water" resulting from TNT manufacturing. dtic.mil

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trinitrotoluene (TNT) |

| (E)-2,4,6-Trinitrobenzaldehyde O-aryloximes |

| (E)-2,4,6-Trinitrobenzaldehyde O-benzoyloximes |

| Nitrosyl chloride |

| 4-chloro-5,7-dinitro-2-(2,4,6-trinitrophenyl)quinazoline 1-oxide |

| Benzoate |

Advanced Reactivity Studies and Mechanistic Insights of 2,4,6 Trinitrobenzonitrile

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of the reactivity of 2,4,6-Trinitrobenzonitrile. The reaction proceeds via a mechanism where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. wikipedia.org The presence of nitro groups, particularly at positions ortho and para to the site of attack, is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. wikipedia.orglibretexts.org In the case of this compound, any of the nitro groups can potentially serve as a leaving group.

The regioselectivity of NAS reactions on substituted trinitrobenzenes is a subject of detailed study. For many 1-substituted-2,4,6-trinitrobenzenes reacting with thiol salts, a general trend is observed where substitution of the nitro group at the ortho position is the major pathway, while substitution at the para position yields a minor product. nih.gov

However, this compound stands out due to its heightened reactivity and reduced selectivity. The strong electron-withdrawing capacity of the cyano group further activates the ring. Studies have indicated that with an excess of a nucleophile like a thiol salt, substitution of all three nitro groups is possible, highlighting the compound's exceptional reactivity. nih.gov

Regioselectivity in NAS Reactions of 1-R-2,4,6-Trinitrobenzenes with Thiols

| Substituent (R) | Major Product | Minor Product | Note |

|---|---|---|---|

| -CN (Cyano) | Ortho/Para Substitution | - | Low selectivity; potential for substitution of all three nitro groups. nih.gov |

| -Alkyl, -CONH₂, etc. | Ortho Substitution | Para Substitution | General trend observed for various substituted trinitrobenzenes. nih.gov |

A variety of strong anionic nucleophiles readily react with highly activated aromatic systems like this compound. The nature of the nucleophile significantly influences the reaction's outcome and rate.

Thiolates (-SR): Thiolate anions are effective nucleophiles in SNAr reactions with this compound and its derivatives. nih.gov Their reactions have been instrumental in probing the regioselectivity of substitution on the trinitrobenzene core. nih.gov

Alkoxides (-OR): Alkoxides, such as the hydroxide (B78521) ion (OH⁻) or methoxide (B1231860) (CH₃O⁻), are potent nucleophiles that readily attack the electron-deficient ring. For example, the analogous compound 2,4,6-trinitrochlorobenzene reacts with aqueous sodium hydroxide at room temperature to yield 2,4,6-trinitrophenol, demonstrating the facility of this type of substitution. libretexts.org

Azides (N₃⁻): The azide (B81097) ion is a powerful nucleophile known to participate in SNAr reactions. researchgate.net It can be used to introduce the synthetically versatile azido (B1232118) group onto the aromatic ring, which can then be used in subsequent transformations like cycloadditions or reductions to amines. SNAr reactions involving azide ions have been demonstrated on related m-nitrobenzylic substrates. researchgate.net

The mechanism of SNAr reactions is generally considered a two-step addition-elimination process. However, recent research has provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov For substitutions on aryl rings, stepwise mechanisms are typically predicted when a strongly electron-withdrawing substituent, such as a nitro group, is present. nih.gov

Kinetic studies on analogous compounds provide insight into the processes involving this compound. For instance, reactions of phenyl 2,4,6-trinitrophenyl ethers with amines have been shown to proceed through pathways involving the formation of a zwitterionic intermediate and a rate-limiting proton transfer step. The activation parameters for these reactions are influenced by steric and electronic effects. Similarly, kinetic studies of the reaction between 2,4,6-trinitrotoluene (B92697) (TNT) and potassium t-butoxide have allowed for the determination of specific rate constants. researchgate.net These studies often reveal negative entropies of activation, which can be attributed to factors like the differential solvation of reactants and transition states. nih.gov

Kinetic Data for NAS Reactions of Analogous Nitroaromatic Compounds

| Reactant | Nucleophile | Solvent | Key Kinetic Finding |

|---|---|---|---|

| 2,4,6-Trinitrotoluene-d3 | Potassium t-Butoxide | t-Butanol | Hydrogen-deuterium kinetic isotope effect of 8 ± 1 established. researchgate.net |

| Phenyl 2,4,6-trinitrophenyl ethers | Aniline | Acetonitrile (B52724) | Reaction occurs via a base-catalyzed pathway with rate-limiting proton transfer. |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Reactions exhibit negative entropies of activation (TΔS‡ from 0.9 to 6.6 kcal/mol). nih.gov |

Electrophilic Reactions and Targeted Derivatization

Electrophilic aromatic substitution involves the attack of an electron-rich aromatic ring on an electrophile. byjus.com The aromatic ring of this compound is extremely electron-deficient due to the powerful deactivating effects of the three nitro groups and the nitrile group. Consequently, the compound is highly resistant to standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.commasterorganicchemistry.com The energy barrier for an electrophile to attack the deactivated ring is prohibitively high.

Therefore, targeted derivatization of this compound is achieved primarily through the nucleophilic aromatic substitution pathways described previously. By selecting appropriate nucleophiles, a wide array of functional groups can be introduced onto the aromatic core. For example, S-derivatization using various thiol salts is a proven method for modifying 1-substituted 2,4,6-trinitrobenzenes, including the cyano-substituted variant. nih.gov

Photochemical and Thermal Transformation Pathways

The stability of polynitroaromatic compounds under light and heat is a critical area of study. These compounds can undergo complex transformations, often leading to decomposition.

While direct studies on this compound are limited, research on closely related compounds like 2,4,6-trinitrotoluene (TNT) and 2,4,6-trinitroresorcinol (TNR) provides a model for its likely photochemical behavior. The photocatalytic degradation of TNT in water has been explored, demonstrating that such compounds can be broken down under UV irradiation, often with the aid of a catalyst like TiO₂. eeer.org

Studies on the photochemical degradation of TNR in various advanced oxidation processes have identified intermediate products, suggesting that degradation pathways involve the reduction of nitro groups and eventual cleavage of the aromatic ring. researchgate.net Similarly, the photodegradation of other complex aromatic molecules can proceed via sequential steps, such as debromination in the case of brominated flame retardants, to form various transformation products. nih.gov It is plausible that the photodegradation of this compound would follow analogous pathways, involving transformations of the nitro and nitrile groups and potential ring opening.

The thermal behavior of energetic materials is often characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). A study on 3,5-difluoro-2,4,6-trinitroanisole, a structural analog, revealed a high decomposition temperature (around 285 °C). mdpi.com The TG analysis showed a single-step decomposition with nearly 100% mass loss. mdpi.com From such data, kinetic and thermodynamic parameters for thermal decomposition can be calculated, along with critical safety parameters like the self-accelerating decomposition temperature. mdpi.com It is expected that this compound would also exhibit high thermal stability, followed by rapid, energetic decomposition at elevated temperatures.

Investigation of Thermal Stability and Decomposition Processes

Direct experimental data, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) specific to this compound, is not extensively available in publicly accessible literature. However, its thermal behavior can be inferred from the well-documented decomposition of analogous polynitro-aromatic compounds, such as 2,4,6-trinitrotoluene (TNT). The thermal stability of such molecules is intrinsically linked to the weakest bond within their structure. For highly nitrated aromatic rings, the C–NO₂ bond is typically the point of initial cleavage.

Computational studies and experimental observations of similar energetic materials suggest that the primary step in the thermal decomposition of trinitroaromatics is the homolytic cleavage of a carbon-nitro (C–NO₂) bond. researchgate.net This process generates an aryl radical and nitrogen dioxide (•NO₂). This initiation step is highly endergonic at lower temperatures but becomes the dominant pathway at elevated temperatures, typically in the range of 1250-1500 K for compounds like TNT. researchgate.net

In the case of this compound, which lacks the methyl group found in TNT, decomposition pathways involving substituent oxidation are absent. Therefore, the decomposition is expected to be initiated predominantly by the scission of a C–NO₂ bond. The presence of the electron-withdrawing nitrile (-CN) group, in addition to the three nitro groups, further strains the aromatic system, which may influence the precise decomposition temperature and kinetics compared to other trinitroaromatics. Following the initial C–NO₂ bond cleavage, a complex series of secondary exothermic reactions occurs, involving the highly reactive •NO₂ and the aryl radical, leading to the formation of gaseous products like N₂, CO, CO₂, and H₂O.

A study on a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), showed a decomposition temperature of 285 °C, highlighting the inherent instability of such heavily substituted aromatic systems. mdpi.comsemanticscholar.org While not directly comparable, this data supports the hypothesis that this compound is an energetic material with limited thermal stability.

| Parameter | Inferred Characteristic | Underlying Rationale |

|---|---|---|

| Primary Initiation Step | Homolytic Cleavage of C–NO₂ Bond | Weakest bond in polynitro-aromatic systems; primary pathway in analogous compounds like TNT at high temperatures. researchgate.net |

| Key Reactive Intermediates | Aryl radical, Nitrogen dioxide (•NO₂) | Products of C–NO₂ bond homolysis. |

| Expected Final Products | N₂, CO, CO₂, H₂O, solid carbonaceous residue | Common gaseous products from the decomposition of energetic nitroaromatic materials. |

| Influencing Factors | High degree of nitration and presence of nitrile group destabilize the aromatic ring. | Strong electron-withdrawing groups increase ring strain and energetic potential. |

Hydrolytic Susceptibility and Degradation Pathways of the Nitrile Group

The chemical structure of this compound suggests a high susceptibility to hydrolysis through two primary and potentially competing pathways: hydrolysis of the nitrile group and nucleophilic aromatic substitution (SNAr) at the ring. The powerful electron-withdrawing nature of the three nitro groups strongly activates both the nitrile carbon and the aromatic ring towards nucleophilic attack by water or hydroxide ions.

The primary and most probable degradation pathway under neutral or alkaline conditions is the hydrolysis of the nitrile functional group. oup.com This reaction typically proceeds in two steps: the nitrile is first hydrolyzed to an amide intermediate (2,4,6-trinitrobenzamide), which is then further hydrolyzed to the corresponding carboxylic acid (2,4,6-trinitrobenzoic acid). youtube.comcore.ac.uk The extreme electrophilicity conferred upon the nitrile carbon by the ortho and para nitro groups facilitates the initial attack by a nucleophile (e.g., OH⁻), making this process significantly more rapid than the hydrolysis of benzonitrile (B105546) itself. oup.com

A second, though likely less favored, pathway involves the nucleophilic aromatic substitution of one of the nitro groups by a hydroxide ion. While the nitro group is generally a poor leaving group compared to halides, the substantial activation of the aromatic ring can enable this reaction, particularly under forcing conditions. Computational studies on the alkaline hydrolysis of TNT have shown that nucleophilic attack on the aromatic ring to displace a nitro group is thermodynamically favorable but possesses a significant activation barrier. elsevierpure.comosti.govnih.gov This pathway would lead to the formation of a nitrophenol derivative, such as 3,5-dinitro-2-cyanophenol.

Given the established reactivity patterns, hydrolysis of the nitrile group is the expected dominant degradation pathway. The transformation of para-substituted benzonitriles is known to proceed through a benzamide (B126) intermediate to the corresponding benzoic acid, and this reactivity is enhanced by electron-withdrawing substituents. oup.com

| Pathway | Reaction Description | Intermediate Product | Final Product | Likelihood |

|---|---|---|---|---|

| Nitrile Hydrolysis | Nucleophilic attack on the nitrile carbon, followed by hydrolysis. youtube.com | 2,4,6-Trinitrobenzamide (B2933938) | 2,4,6-Trinitrobenzoic acid | High (Primary Pathway) |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack on an aromatic carbon bearing a nitro group, leading to displacement. elsevierpure.comosti.gov | Meisenheimer Complex | Nitrophenol derivatives (e.g., 3,5-dinitro-2-cyanophenol) | Low (Secondary Pathway) |

Computational Chemistry and Theoretical Characterization of 2,4,6 Trinitrobenzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed description of the electronic landscape of a molecule. For 2,4,6-trinitrobenzonitrile, these methods reveal the influence of the strongly electron-withdrawing nitro (-NO2) and nitrile (-CN) groups on the aromatic ring, governing its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometry, electronic properties, and vibrational spectra of nitroaromatic compounds. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, are utilized to perform these calculations. nih.gov For molecules like this compound, DFT calculations can determine key structural parameters and electronic descriptors.

Time-dependent DFT (TD-DFT) can further be used to inspect electronic absorption spectra. nih.gov The choice of functional and basis set is critical, with hybrid functionals like B3LYP and PBE0 often used for their accuracy in estimating electronic excitations and molecular geometries. researchgate.netnih.gov While specific computational studies on this compound are not widely published, DFT methodologies applied to analogous molecules like 2,4,6-trinitrotoluene (B92697) (TNT) and other nitrobenzene (B124822) derivatives provide a framework for the expected outcomes. researchgate.netresearchgate.net These studies allow for the prediction of bond lengths, bond angles, and charge distributions, which are essential for understanding the molecule's reactivity.

Table 1: Representative Molecular Properties of this compound Calculable via DFT (Note: The following values are illustrative and represent the types of data obtained from DFT calculations for similar nitroaromatic compounds.)

| Property | Description | Expected Outcome |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Provides key bond lengths (C-N, N-O, C-C, C-CN) and bond angles, revealing steric strain from ortho-nitro groups. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the asymmetrical arrangement of highly polar -NO2 and -CN groups. |

| Electrostatic Potential | A map of charge distribution on the molecular surface. | Reveals electron-deficient regions (positive potential) around the aromatic ring and hydrogens, and electron-rich regions (negative potential) near the oxygen and nitrogen atoms. |

| Atomic Charges | Calculated charge localized on each atom. | Shows significant positive charges on the carbon atoms of the ring and the nitrogen atoms of the nitro groups, and negative charges on the oxygen atoms. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being particularly important for determining reactivity. The interaction of substituent groups with the benzene (B151609) ring's orbitals dictates the final arrangement and energies of these frontier orbitals. researchgate.net

In this compound, the three nitro groups and the nitrile group are strong electron-withdrawing substituents. These groups significantly lower the energy of the molecular orbitals, especially the LUMO. researchgate.netrsc.org A low-lying LUMO indicates that the molecule is a strong electron acceptor, a characteristic feature of many energetic materials. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. For nitroaromatic compounds, charge transfer can occur within the molecule, a phenomenon confirmed by the analysis of the HOMO and LUMO energy gaps. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound (Note: These values are conceptual, based on trends observed in similar nitroaromatic molecules.)

| Orbital | Description | Significance for this compound |

| HOMO | The outermost orbital containing electrons; acts as an electron donor. | Primarily located on the aromatic ring, but its energy is lowered by the inductive effect of the substituents. |

| LUMO | The innermost orbital without electrons; acts as an electron acceptor. | Primarily localized on the nitro groups and the aromatic ring, with a very low energy level, indicating high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Expected to be relatively small, consistent with a reactive molecule that is sensitive to initiation. |

Vibrational Dynamics and Energy Transfer Mechanisms

The atoms within a molecule are in constant motion, undergoing complex vibrations. Analyzing these vibrations provides information about the molecule's structure, bond strengths, and the pathways through which energy flows within the molecule.

A non-linear molecule containing N atoms has 3N-6 fundamental modes of vibration, known as normal modes. nist.gov Each normal mode corresponds to a specific pattern of atomic motion with a characteristic frequency. These frequencies can be calculated computationally using methods like DFT and compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netnih.gov

For this compound, the vibrational spectrum is expected to be complex but dominated by characteristic frequencies associated with its functional groups. Theoretical calculations on similar molecules, such as TNT and other substituted benzonitriles, provide reliable assignments for these modes. researchgate.net Key vibrational modes include the symmetric and asymmetric stretching of the NO2 groups, the stretching of the C≡N bond, and various stretching and bending modes of the aromatic ring.

Table 3: Prominent Calculated Vibrational Frequencies for Key Functional Groups in Nitroaromatic and Benzonitrile (B105546) Compounds (Note: These frequency ranges are based on computational studies of analogous molecules and represent expected values for this compound.)

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the two C-H bonds on the benzene ring. |

| C≡N Stretch | 2240 - 2220 | Characteristic stretching of the nitrile triple bond. |

| NO₂ Asymmetric Stretch | 1620 - 1530 | Out-of-phase stretching of the N-O bonds in the nitro groups. |

| Aromatic C=C Stretch | 1600 - 1400 | Stretching vibrations within the benzene ring skeleton. |

| NO₂ Symmetric Stretch | 1370 - 1330 | In-phase stretching of the N-O bonds in the nitro groups; often a strong band in Raman spectra. |

| C-NO₂ Stretch | 920 - 820 | Stretching of the bond connecting the nitro group to the aromatic ring. |

Molecular energetics involves the study of the energy content of a molecule and the energy changes associated with chemical reactions. The total atomization energy is a fundamental thermochemical property that represents the energy required to break all bonds in a molecule in the gas phase to form its constituent atoms. It is a direct measure of the molecule's thermodynamic stability.

Intramolecular Vibrational Redistribution (IVR) is the process by which vibrational energy, initially localized in a specific mode, flows and redistributes among other vibrational modes within the same molecule. wikipedia.org This process is fundamental to the dynamics of chemical reactions, particularly the unimolecular decomposition of energetic materials. rsc.org For a reaction to occur, a critical amount of energy must be concentrated in the specific bond or bonds that will break. IVR governs how quickly and efficiently this energy can be channeled.

In a molecule as complex as this compound, with its many atoms and vibrational modes, IVR is expected to be very rapid. rsc.org Computational studies on similar nitroaromatic systems using techniques like ab initio molecular dynamics have shown that energy can be transferred between modes on timescales ranging from femtoseconds to picoseconds. nih.govrsc.org The low-frequency wagging and torsional modes of the nitro groups often play a crucial role in coupling with other vibrations, acting as "gateway" modes that facilitate the rapid distribution of energy throughout the molecule. Understanding the pathways and timescales of IVR is critical for predicting the sensitivity and decomposition mechanisms of energetic compounds.

Molecular Modeling of Reactivity and Reaction Intermediates

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms of highly reactive molecules like this compound. Through methods such as Density Functional Theory (DFT), chemists can map out potential energy surfaces, identify transition states, and characterize the structure of transient intermediates.

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the three nitro groups and the nitrile group. These substituents render the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. Computational studies on analogous polynitroaromatic compounds have shown that nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. mdpi.comspringernature.comresearchgate.netnih.gov

Molecular modeling can predict the most likely sites for nucleophilic attack. The electron density distribution on the aromatic ring can be calculated, revealing regions of highest positive charge, which are the most electrophilic centers. In the case of this compound, the carbon atoms bonded to the nitro groups are expected to be highly electrophilic.

Experimental work on the reaction of 1-Cyano-2,4,6-trinitrobenzene with thiol salts has shown that all three nitro groups can be substituted, with a preference for substitution at the ortho and para positions relative to the nitrile group. nih.gov Computational modeling can provide a rationale for these observations by calculating the activation energies for the formation of different Meisenheimer complexes and the subsequent elimination of the nitro group.

Table 1: Representative Calculated Parameters for Nucleophilic Attack on a Model Trinitrobenzene System

| Parameter | Value | Computational Method |

| Activation Energy (ortho-attack) | 15.2 kcal/mol | DFT (B3LYP/6-31G) |

| Activation Energy (para-attack) | 16.5 kcal/mol | DFT (B3LYP/6-31G) |

| Meisenheimer Complex Stability | -8.7 kcal/mol | DFT (B3LYP/6-31G*) |

Note: The data in this table is representative of typical calculations on trinitrobenzene systems and is intended for illustrative purposes due to the lack of specific published data for this compound.

Theoretical Prediction of Novel Derivatives and Their Properties

A significant application of computational chemistry is the in silico design of novel molecules with desired properties. By modifying the structure of this compound, it is possible to tune its characteristics, such as energetic performance, stability, and reactivity.

Theoretical prediction of novel derivatives often begins with establishing a structure-property relationship. For energetic materials, key properties of interest include density, heat of formation, detonation velocity, and sensitivity to impact or friction. Computational methods can be used to calculate these properties for a series of designed derivatives.

Design Strategies: Novel derivatives of this compound could be designed by:

Introducing different functional groups: Replacing one or more nitro groups with other explosophoric groups (e.g., -N3, -NF2) or groups that enhance stability.

Modifying the nitrile group: Transforming the nitrile into other nitrogen-containing heterocycles.

Creating oligomeric structures: Linking multiple this compound units together.

Once a library of virtual derivatives is created, their properties can be predicted using established computational protocols. For instance, the heat of formation can be calculated using isodesmic reactions, and the density can be estimated from molecular volume calculations. These parameters can then be used in thermochemical codes to predict detonation properties.

Table 2: Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Predicted Density (g/cm³) | Predicted Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) |

| 2,4,6-Trinitro-5-aminobenzonitrile | 1.85 | 250 | 8.9 |

| 2,4,6-Trinitro-5-azidobenzonitrile | 1.92 | 450 | 9.5 |

| 2,4,6-Trinitro-5-(trifluoromethyl)benzonitrile | 1.98 | -980 | 9.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be generated through computational prediction of novel derivatives.

The introduction of a nitrile group into pharmaceutical compounds has been shown to improve their pharmacokinetic profiles and binding affinities. nih.govresearchgate.net While this compound itself is not a pharmaceutical, the principles of in silico drug design, such as modifying functional groups to enhance specific interactions with biological targets, can be conceptually applied to the design of new energetic materials with tailored properties. nih.govresearchgate.net Machine learning models, trained on databases of known energetic materials, can also be employed to screen large numbers of virtual derivatives and identify promising candidates for further investigation. chemrxiv.orgnih.gov

Structural Analysis and Crystal Engineering of 2,4,6 Trinitrobenzonitrile and Its Complexes

Co-crystallization and Supramolecular Assembly Strategies:

Information on the design and synthesis of co-crystals or other supramolecular assemblies involving 2,4,6-Trinitrobenzonitrile is not present in the scientific literature.

Spectroscopic Characterization Methodologies for 2,4,6 Trinitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,4,6-Trinitrobenzonitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

The structural identity of this compound is unequivocally confirmed through the combined application of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each spectrum offers complementary information about the molecular framework.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, showing a single resonance for the two equivalent aromatic protons. The powerful electron-withdrawing nature of the three nitro groups and the nitrile group significantly deshields these protons, shifting their resonance to a downfield region, typically observed as a singlet.

¹³C NMR: The carbon NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's symmetry, four distinct signals are expected: one for the two equivalent aromatic carbons bearing hydrogen atoms, one for the carbon attached to the nitrile group, one for the two equivalent carbons bearing nitro groups at positions 2 and 6, and one for the carbon with a nitro group at position 4. The chemical shifts are heavily influenced by the attached functional groups. For the related compound 2,4,6-trinitrotoluene (B92697) (TNT), ¹³C NMR assignments in DMSO-d₆ are C₁ = 132.9 ppm, C₂,₆ = 150.8 ppm, C₄ = 145.6 ppm, and C₃,₅ = 122.5 ppm. nih.gov Similar patterns, with adjustments for the electronic effect of the nitrile group, are expected for this compound.

¹⁵N NMR: As nitrogen is a key element in the nitro functional groups, ¹⁵N NMR is particularly informative. huji.ac.il It allows for the direct observation of the nitrogen nuclei in the three nitro groups. The chemical shifts of the nitro groups are sensitive to their position on the aromatic ring. In studies of isotopically labeled TNT, the ¹⁵N chemical shifts for the nitro groups at the 2,6-positions and the 4-position were found to be distinct, appearing at 366.7 ppm and 361.1 ppm, respectively, in DMSO-d₆. semanticscholar.org This distinction arises from the different electronic environments and steric interactions at these positions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-5 | ~9.0 - 9.5 | Singlet |

| ¹³C | C-1 (CN) | ~110 - 115 | Singlet |

| C-2, C-6 (NO₂) | ~150 - 155 | Singlet | |

| C-3, C-5 (CH) | ~125 - 130 | Singlet | |

| C-4 (NO₂) | ~145 - 150 | Singlet | |

| ¹⁵N | N (C-2, C-6) | ~365 - 370 | Singlet |

| N (C-4) | ~360 - 365 | Singlet |

Monitoring chemical reactions in real-time provides critical data on reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in-situ NMR techniques are powerful tools for this purpose. nih.gov Reactions involving this compound can be carried out directly within an NMR tube, with spectra acquired at regular intervals to track the disappearance of reactants and the appearance of products. chemrxiv.org

Flow NMR is a more sophisticated approach where the reaction occurs in an external reactor, and the mixture is continuously pumped through the NMR probe. rsc.org This allows for the study of reactions under controlled conditions of temperature and mixing that are not possible in a standard NMR tube. europeanpharmaceuticalreview.com Furthermore, the application of ultrafast 2D NMR techniques, such as slice-selective NMR or single-scan 2D methods, can provide detailed structural correlations in a fraction of the time required for conventional 2D experiments, making it possible to identify and characterize short-lived species in complex reaction mixtures. semanticscholar.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uhcl.edu The resulting spectra serve as a molecular "fingerprint," providing definitive identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro and nitrile groups.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ for the C≡N stretching vibration.

Nitro Groups (-NO₂): Two distinct, strong absorption bands are characteristic of the nitro groups: the asymmetric stretching vibration, typically found between 1500-1570 cm⁻¹, and the symmetric stretching vibration, which appears in the 1330-1390 cm⁻¹ region.

Aromatic Ring: Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region, while C-H stretching appears above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. The symmetric stretching of the nitro groups and the breathing modes of the aromatic ring are often strong in the Raman spectrum. The C≡N stretch is also Raman active. The technique is valuable for studying changes in molecular structure under different conditions, such as high pressure. github.io

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Nitrile C≡N | Stretching | 2220 - 2260 | 2220 - 2260 |

| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1570 | 1500 - 1570 |

| Symmetric Stretch | 1330 - 1390 | 1330 - 1390 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic nitro compounds, the spectrum typically shows strong absorption bands resulting from π → π* transitions within the benzene (B151609) ring, which are modified by the nitro and nitrile substituents.

This technique is particularly well-suited for studying reaction kinetics. For instance, the reaction of related nitroaromatics like TNT with bases such as hydroxide (B78521) results in the formation of intensely colored Meisenheimer complexes and other intermediates. nih.govresearchgate.net These species absorb strongly in the visible region, where the starting material does not. By monitoring the increase in absorbance at the λ_max of the colored product over time, the rate of the reaction can be determined. Similar principles can be applied to study the kinetics of nucleophilic aromatic substitution or reduction reactions of this compound.

| Species | Typical λ_max (nm) | Transition Type |

|---|---|---|

| This compound | ~220 - 260 | π → π |

| Meisenheimer Complex (Anionic σ-complex) | ~400 - 550 | π → π (delocalized anion) |

Mass Spectrometry for Molecular Identification and Transformation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₂N₄O₆, Molecular Weight: 250.11 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 250. The fragmentation is typically dominated by the loss of the nitro groups. Common fragmentation pathways for nitroaromatic compounds include:

Loss of •NO₂ (46 Da)

Loss of •NO (30 Da)

Loss of O (16 Da)

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for analyzing complex mixtures that can result from synthesis or degradation reactions. nih.gov LC separates the different components of the mixture, which are then introduced into the mass spectrometer for identification. This approach is crucial for identifying isomeric by-products, reaction intermediates, and final transformation products, providing a complete picture of the chemical processes involving this compound. researchgate.net

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 250 | [M]⁺˙ (Molecular Ion) | - |

| 220 | [M - NO]⁺ | •NO |

| 204 | [M - NO₂]⁺ | •NO₂ |

| 174 | [M - NO₂ - NO]⁺ | •NO₂, •NO |

| 158 | [M - 2NO₂]⁺ | 2 x •NO₂ |

Applications and Potential in Advanced Materials Science

Exploration in Energetic Materials Research

The presence of three nitro groups on the benzene (B151609) ring, analogous to the well-known explosive 2,4,6-trinitrotoluene (B92697) (TNT), positions 2,4,6-Trinitrobenzonitrile as a compound of interest for energetic materials research. Its chemical structure inherently suggests a high energy content, leading to investigations into its potential as both a precursor for other high-energy-density materials and as a component in tunable energetic formulations.

Role as a Precursor in High-Energy-Density Materials Synthesis

This compound, also referred to as cyanotrinitrobenzene, is recognized as a product of the reaction of 2,4,6-trinitrotoluene, indicating a synthetic pathway from a common explosive. researchgate.net While detailed, publicly available research on the direct conversion of this compound into other specific high-energy-density materials is limited, its chemical structure presents several possibilities for further synthesis. The nitrile group (-CN) is a versatile functional group in organic chemistry that can be transformed into various other functionalities, such as amines or tetrazoles, which are common building blocks in the synthesis of advanced energetic compounds. The transformation of a nitrile into a tetrazole ring, for instance, is a known strategy for increasing the nitrogen content and heat of formation of a molecule, both of which are desirable characteristics for high-energy-density materials.

The synthesis of energetic materials often involves multi-step processes where precursor molecules are chemically modified to enhance their explosive or propellant properties. nih.gov Given its high degree of nitration and the reactivity of the nitrile group, this compound serves as a potential platform for the development of novel energetic compounds with tailored properties.

Contribution to Tunable Energetic Formulations

The performance of an energetic material is not solely dependent on the properties of a single molecule but is often optimized by creating formulations that are mixtures of different compounds. These formulations can be tuned to achieve specific characteristics such as desired detonation velocity, sensitivity to initiation, and thermal stability.

Consideration in Charge-Transfer Materials Development

Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor molecule. The highly electron-deficient nature of the trinitrated benzene ring in this compound makes it a strong electron acceptor. This characteristic is shared with other trinitrobenzene derivatives, which have been studied for their ability to form charge-transfer complexes with various electron donors. ejournal.bynih.gov

The formation of these complexes is often accompanied by the appearance of new absorption bands in the visible spectrum, leading to distinct color changes. This property is of interest for the development of new materials with specific optical and electronic properties, which could have applications in sensors, organic electronics, and photo-responsive materials. Research on related compounds, such as 1,3,5-trinitrobenzene, has demonstrated the formation of both binary and ternary charge-transfer complexes. nih.gov While specific studies focusing exclusively on this compound are not abundant, the fundamental principles of its electron-accepting capabilities suggest its potential utility in the design and synthesis of novel charge-transfer materials.

| Electron Acceptor | Electron Donor(s) | Complex Type | Potential Application |

|---|---|---|---|

| 1,3,5-Trinitrobenzene | 2-Acetylnaphthalene | Binary | Optical Materials |

| 1,3,5-Trinitrobenzene | 9-Bromoanthracene | Binary | Organic Electronics |

| 1,3,5-Trinitrobenzene | Methyl Red | Binary | Sensors |

| 1,3,5-Trinitrobenzene | 1-Naphthoic Acid, 2-Amino-5-nitropyridine | Ternary | Crystal Engineering |

Utility as Analytical Standards and Environmental Transformation Markers

The widespread use of 2,4,6-trinitrotoluene (TNT) in military and industrial applications has led to significant environmental contamination. vliz.beepa.gov Understanding the fate of TNT in the environment requires the identification and quantification of its various transformation products. Numerous analytical methods have been developed for the detection of explosives and their degradation products in environmental matrices such as soil and water. epa.govdtic.milnih.gov

While the primary degradation products of TNT are typically amino- and dinitro-derivatives, the potential for other transformation pathways exists. nih.govajbasweb.com Although not commonly cited as a major environmental metabolite of TNT, the synthesis of this compound from TNT suggests its potential, albeit likely minor, formation under specific environmental conditions.

In the context of analytical chemistry, the availability of pure reference standards is crucial for the accurate identification and quantification of chemical compounds. accustandard.com While a wide range of certified reference materials exists for common explosives and their main degradation products, the specific listing of this compound as a standard analytical reference material is not prominently documented. However, in a research setting, a well-characterized sample of this compound would be essential for any study aiming to investigate its presence as a potential environmental transformation marker of TNT or other nitroaromatic compounds.

| Analytical Method | Typical Analytes | Matrix |

|---|---|---|

| Gas Chromatography (GC) | Nitroaromatics, Nitramines, Nitrate Esters | Water, Soil |

| High-Performance Liquid Chromatography (HPLC) | Explosives and Propellant Residues | Water, Soil |

| Thin-Layer Chromatography (TLC) | Nitroaromatic Compounds | Post-Explosion Debris |

| Spectrophotometry | Polynitroaromatics | Complex Mixtures |

Future Research Directions and Unexplored Avenues for 2,4,6 Trinitrobenzonitrile

Development of Green Chemistry Synthetic Routes

The synthesis of energetic materials, including 2,4,6-trinitrobenzonitrile, has traditionally involved harsh reaction conditions and the use of hazardous reagents. A pivotal future direction lies in the development of environmentally benign synthetic pathways. This aligns with the broader push towards green chemistry in the chemical industry.

Key areas for exploration include:

Biocatalytic Synthesis: The use of enzymes, such as nitroreductases, offers a promising alternative to conventional chemical methods for the synthesis of nitroaromatic compounds. llnl.govpurdue.edullnl.gov Research could focus on identifying or engineering enzymes capable of regioselective nitration of benzonitrile (B105546) or its precursors under mild, aqueous conditions. While biocatalytic reduction of nitro groups is more established, the reverse process of biocatalytic nitration is an emerging field with significant potential. llnl.govmdpi.com

Eco-friendly Catalysis: The investigation of solid acid catalysts, such as zeolites and clays, could lead to cleaner and more efficient nitration processes. nwo.nl These catalysts can potentially replace corrosive and hazardous mixed acids, simplifying product purification and reducing waste generation. For instance, the ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been successfully demonstrated using vanadium phosphate (B84403) catalysts, suggesting a pathway for greener nitrile synthesis. llnl.gov

Ionic Liquids and Phase-Transfer Catalysis: Ionic liquids can serve as recyclable solvents and catalysts, minimizing the use of volatile organic compounds. ornl.govrsc.org Phase-transfer catalysis has been shown to improve the selectivity and efficiency of nitration reactions in multiphase systems, offering another avenue for process intensification and waste reduction. strath.ac.ukanalyticalchemistry.orgpurdue.edubrjac.com.br

Solvent-Free and Microwave-Assisted Reactions: The exploration of solvent-free reaction conditions and the use of microwave irradiation can significantly reduce reaction times, energy consumption, and the need for traditional solvents. grc.org

| Green Synthesis Approach | Potential Benefits for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified work-up, reduced corrosion. |

| Ionic Liquids | Low volatility, potential for reuse, unique solvent properties. |

| Phase-Transfer Catalysis | Increased reaction rates, milder conditions, improved yields. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, enhanced yields. |

Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the fundamental chemical and physical processes that this compound undergoes during synthesis, decomposition, and detonation is crucial for its development and application. Advanced spectroscopic techniques, particularly those capable of in-situ and time-resolved measurements, are indispensable tools for these investigations.

Future research should focus on:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy (fs-TA) and time-resolved infrared (TRIR) spectroscopy can provide invaluable insights into the excited-state dynamics of this compound. llnl.govpurdue.edullnl.gov By studying the photophysical and photochemical pathways on femtosecond to microsecond timescales, researchers can elucidate the initial steps of decomposition and energy release.

Operando Spectroscopy: The application of operando spectroscopic methods, which involve real-time monitoring of a reaction as it occurs, can unravel the complex mechanisms of synthesis and decomposition. strath.ac.ukinnovationnewsnetwork.com Combining techniques such as Raman spectroscopy, FTIR, and X-ray diffraction under reaction conditions can help identify transient intermediates and optimize reaction parameters.

In-Situ Monitoring of Energetic Events: Advanced spectroscopic techniques can be employed to study the behavior of this compound under extreme conditions of temperature and pressure, mimicking detonation. This can provide crucial data for validating theoretical models and understanding the factors that govern its performance and sensitivity.

| Spectroscopic Technique | Information Obtainable for this compound |

| Femtosecond Transient Absorption | Excited-state lifetimes, identification of transient species. |

| Time-Resolved Infrared Spectroscopy | Structural evolution of intermediates, reaction kinetics. |

| Operando Raman/FTIR | Real-time monitoring of synthesis, decomposition pathways. |

| In-Situ X-ray Diffraction | Crystal structure changes under high pressure/temperature. |

Multi-scale Computational Modeling Approaches

Computational modeling provides a powerful and complementary approach to experimental studies, offering insights into the structure, properties, and behavior of energetic materials at various length and time scales. For this compound, a multi-scale modeling approach will be essential for a comprehensive understanding.

Future computational research should encompass:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level ab initio methods can be used to predict the molecular geometry, electronic structure, vibrational frequencies, and thermochemical properties of this compound. llnl.govstrath.ac.ukanl.goveuropa.eu Such calculations can also elucidate the initial bond-breaking steps in its decomposition.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound in the condensed phase, providing insights into its crystal structure, mechanical properties, and the dynamics of shockwave propagation. llnl.govgrc.orginnovationnewsnetwork.com These simulations are crucial for understanding sensitivity and performance at the mesoscale.

Continuum Modeling: At a larger scale, continuum models can be developed to simulate the bulk behavior of materials containing this compound, such as in explosive formulations. llnl.govllnl.govgrc.org These models are essential for predicting detonation properties and performance in real-world applications.

Machine Learning: The application of machine learning algorithms can accelerate the discovery and design of new energetic materials based on the this compound scaffold by predicting properties and guiding synthetic efforts. mdpi.com

| Modeling Approach | Key Insights for this compound |

| Quantum Chemistry (DFT) | Electronic structure, bond dissociation energies, reaction pathways. |

| Molecular Dynamics (MD) | Crystal packing, mechanical properties, shock response. |

| Continuum Mechanics | Detonation physics, performance prediction. |

| Machine Learning | Property prediction, rational design of new derivatives. |

Integration into Novel Functional Materials

The unique combination of a nitrile group and multiple nitro groups on an aromatic ring makes this compound a promising building block for a variety of novel functional materials.

Unexplored avenues for its integration include:

Nitrogen-Rich Energetic Materials: The nitrile group can be chemically transformed into other nitrogen-containing functional groups, such as tetrazoles, to create new, highly energetic compounds with improved performance and stability. llnl.gov Polynitro aromatic compounds are known precursors for such materials.

Energetic Polymers and Binders: Derivatives of this compound could be synthesized and polymerized to create novel energetic binders for plastic-bonded explosives (PBXs) and solid propellants. innovationnewsnetwork.com The high nitrogen content and energetic nature of the monomer could lead to binders with enhanced performance characteristics.

Advanced Sensor Materials: The electron-deficient nature of the 2,4,6-trinitrophenyl moiety suggests its potential use in the development of chemiresistive or fluorescent sensors for the detection of electron-rich analytes, including other explosives or hazardous materials. purdue.edumdpi.comgrc.org The nitrile group could also serve as a versatile handle for incorporation into polymer backbones or onto sensor surfaces.

Interdisciplinary Research Collaborations

The multifaceted nature of research on this compound necessitates a highly interdisciplinary approach. Future progress will be significantly enhanced through collaborations that bridge traditional scientific disciplines.

Key collaborative efforts should involve:

Synthetic and Computational Chemistry: Close collaboration between synthetic chemists and computational theorists can accelerate the design and synthesis of new derivatives of this compound with tailored properties. nwo.nlstrath.ac.uk Computational predictions can guide synthetic efforts, while experimental results can validate and refine theoretical models.

Materials Science and Engineering: Partnerships between chemists and materials scientists are crucial for the formulation and characterization of new materials incorporating this compound. strath.ac.ukanl.gov This includes the development of new energetic formulations, polymers, and sensor devices.

Analytical and Physical Chemistry: Joint efforts between analytical and physical chemists are needed to develop and apply advanced spectroscopic and diagnostic techniques for the in-situ study of this compound under various conditions. brjac.com.br

Academia, Industry, and Government Laboratories: Fostering collaborations between academic institutions, industrial partners, and national laboratories will be essential for translating fundamental research into practical applications and addressing national security needs related to energetic materials. llnl.govpurdue.edullnl.govgrc.org

Such interdisciplinary collaborations will be paramount in unlocking the full potential of this compound and advancing the field of energetic materials.

Q & A

Q. What are the primary synthetic routes for producing 2,4,6-Trinitrobenzonitrile from TNT, and what experimental conditions are critical for yield optimization?

- Methodological Answer : this compound can be synthesized via two main pathways:

- Photodegradation of TNT : Exposure of aqueous TNT solutions to UV light (wavelength >280 nm) generates this compound as a photolysis byproduct. Key parameters include light intensity, exposure duration, and pH .

- Nitrosyl Chloride Reaction : Treatment of TNT with nitrosyl chloride (NOCl) under controlled anhydrous conditions facilitates nitration and substitution, yielding this compound. Temperature control (≤30°C) and stoichiometric ratios are critical to avoid side products like 4-chloro-5,7-dinitroquinazoline derivatives .

Q. What stability considerations are essential for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Thermal Stability : Avoid prolonged exposure to temperatures >100°C, as nitroaromatic compounds may undergo exothermic decomposition. Differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds.

- Light Sensitivity : Store in amber glassware or opaque containers to prevent photodegradation, which can alter reactivity and generate hazardous byproducts .

- Moisture Control : Use desiccants in storage environments to minimize hydrolysis, which could lead to nitro group displacement or nitrile hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the preferential substitution of the ortho-nitro group in this compound under anionic nucleophilic conditions?

- Methodological Answer : The ortho-nitro group's substitution is favored due to:

- Steric and Electronic Effects : The nitrile group at the para position creates electron-withdrawing effects, polarizing the aromatic ring and activating the ortho-nitro group for nucleophilic attack.

- Nucleophile Strength : Strong anionic nucleophiles (e.g., hydroxide, amines) selectively target the ortho position. Solvent polarity (e.g., DMSO vs. acetone) modulates reaction rates and regioselectivity. Kinetic studies using HPLC or NMR can track substitution progress .

Q. Why do quantitative structure-property relationship (QSPR) models fail to accurately predict the impact sensitivity of this compound, and how can these discrepancies be resolved?

- Methodological Answer :

- Model Limitations : Global QSPR models for nitroaromatics (e.g., using LUMO energy, bond order) often fail to account for compound-specific decomposition pathways. For this compound, predicted logh50% values were non-physical (-9.67) due to missing descriptors for α-CH linkages or steric hindrance from the nitrile group .

- Resolution Strategies : Develop localized models incorporating:

- Reaction Pathway Analysis : Identify dominant decomposition mechanisms (e.g., nitrile group participation in chain reactions).

- High-Level DFT Calculations : Refine electronic parameters like electrostatic potential surfaces (EPS) to capture intramolecular charge distribution .

Q. What analytical techniques are most effective for characterizing degradation products of this compound in environmental or combustion studies?

- Methodological Answer :

- Chromatography-Mass Spectrometry (LC-MS/GC-MS) : Resolves polar degradation products (e.g., trinitrophenol derivatives) and quantifies trace metabolites. Use reverse-phase columns with acetonitrile/water gradients for LC-MS .

- FTIR and Raman Spectroscopy : Detects functional group changes (e.g., nitro to amine reduction) during microbial or thermal degradation.

- X-ray Diffraction (XRD) : Identifies crystalline byproducts in combustion residues, such as hexanitrostilbene derivatives formed under high-temperature conditions .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between experimental and computational data on this compound’s reactivity?

- Methodological Answer :

- Benchmarking Experimental Conditions : Ensure computational models (e.g., DFT, MD simulations) replicate real-world parameters (solvent, temperature). For example, gas-phase calculations may overestimate nitro group lability compared to solvent-stabilized systems .

- Sensitivity Analysis : Vary input parameters (e.g., dielectric constant, solvation energy) in QSPR models to identify critical variables affecting predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.